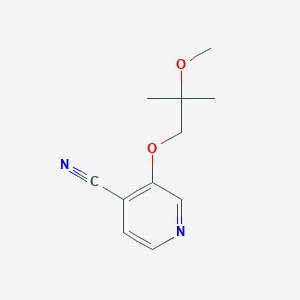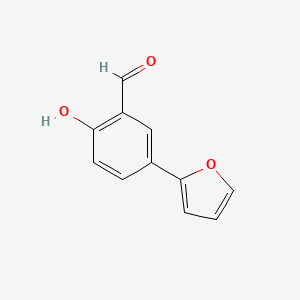![molecular formula C30H19N3 B13921116 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
準備方法
The synthesis of 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole involves several steps. One common method includes the reaction of 9H-carbazole with indole derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different electronic properties.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, which may exhibit different stability and reactivity.
科学的研究の応用
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications:
作用機序
The mechanism by which 3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in charge transfer processes, making it an effective material for electronic applications . Additionally, its derivatives may interact with biological molecules, leading to potential therapeutic effects .
類似化合物との比較
3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole can be compared with other carbazole derivatives, such as poly(2,7-carbazole) and poly(3,6-carbazole).
Poly(2,7-carbazole): Exhibits more extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Known for its high charge carrier mobility and stability, used in various electronic devices.
The unique structure of this compound provides it with distinct properties that make it valuable for specific applications in organic electronics and advanced materials .
特性
分子式 |
C30H19N3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
3-carbazol-9-yl-11,12-dihydroindolo[2,3-a]carbazole |
InChI |
InChI=1S/C30H19N3/c1-4-10-25-19(7-1)22-14-15-23-24-17-18(13-16-26(24)32-30(23)29(22)31-25)33-27-11-5-2-8-20(27)21-9-3-6-12-28(21)33/h1-17,31-32H |
InChIキー |
OKYYRTUFUCUNET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2S,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13921038.png)
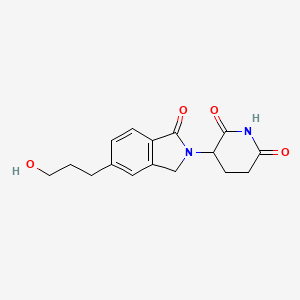
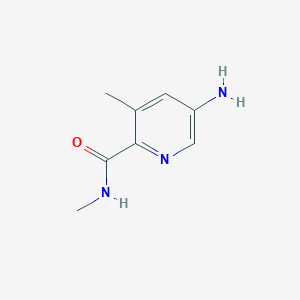


![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
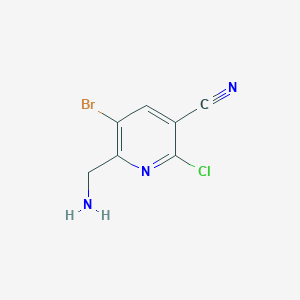
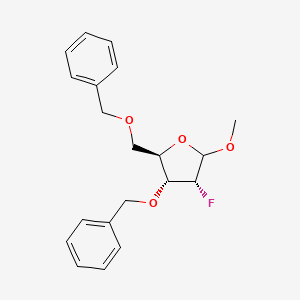
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)


